![molecular formula C15H12N4O3 B3953480 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3953480.png)
2-(7-nitro-2,1,3-benzoxadiazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-(7-nitro-2,1,3-benzoxadiazol-4-yl)-1,2,3,4-tetrahydroisoquinoline, commonly known as NTI, is a fluorescent compound that has been used in scientific research for various applications. NTI has unique properties that make it a useful tool for studying biological systems.
Scientific Research Applications
NTI has been used in a variety of scientific research applications, including the study of G protein-coupled receptors (GPCRs), which are involved in cell signaling pathways. NTI has been used as a fluorescent ligand to study the binding and activation of GPCRs, as well as the trafficking and internalization of receptors. NTI has also been used in the study of ion channels, which are involved in the regulation of membrane potential and cellular signaling.
Mechanism of Action
NTI acts as a fluorescent probe that can be used to monitor changes in the conformation and activity of proteins. NTI binds to proteins through non-covalent interactions, such as hydrogen bonding and van der Waals forces. The fluorescence of NTI is sensitive to changes in its environment, such as changes in pH or the presence of other molecules. This property makes NTI a useful tool for studying the conformational changes and activity of proteins.
Biochemical and Physiological Effects
NTI does not have any known biochemical or physiological effects on living organisms. It is used solely as a research tool and has not been approved for any medical or therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of NTI is its high fluorescence quantum yield, which makes it a sensitive probe for monitoring changes in protein conformation and activity. NTI is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of NTI is its relatively low photostability, which can limit its usefulness in long-term experiments or experiments that require prolonged exposure to light.
Future Directions
There are many potential future directions for research using NTI. One area of research is the development of new fluorescent probes that are more photostable than NTI. Another area of research is the application of NTI in the study of protein-protein interactions, which are involved in many cellular processes. NTI may also be useful in the study of protein folding and misfolding, which are implicated in many diseases, including Alzheimer's and Parkinson's disease. Finally, NTI may be useful in the development of new therapeutics that target GPCRs or ion channels.
properties
IUPAC Name |
7-(3,4-dihydro-1H-isoquinolin-2-yl)-4-nitro-2,1,3-benzoxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-19(21)13-6-5-12(14-15(13)17-22-16-14)18-8-7-10-3-1-2-4-11(10)9-18/h1-6H,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMKHHASBLNKMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=C(C4=NON=C34)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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